molecular formula C6H12O6 B583893 D-Mannose-2-13C CAS No. 70849-16-0

D-Mannose-2-13C

Cat. No.: B583893
CAS No.: 70849-16-0
M. Wt: 181.148
InChI Key: GZCGUPFRVQAUEE-ZRXDASGMSA-N
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Description

D-Mannose-2-13C is a stable isotope-labeled form of D-mannose, a naturally occurring monosaccharide. The compound is labeled with carbon-13 at the second carbon position, making it useful in various scientific studies, particularly in metabolic and biochemical research. D-Mannose itself is a C-2 epimer of glucose and plays a significant role in glycosylation processes within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-Mannose-2-13C typically involves the isomerization of D-glucose using molybdate catalysts. The reaction conditions are optimized to achieve high yields of D-mannose. The process involves the use of molybdic acid or molybdate as a catalyst to isomerize D-glucose into D-mannose .

Industrial Production Methods: Industrial production of this compound often involves the extraction of D-mannose from biomass sources such as coffee grounds, konjac flour, and acai berry. These methods are considered green and sustainable, providing an eco-friendly approach to producing D-mannose .

Chemical Reactions Analysis

Types of Reactions: D-Mannose-2-13C undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as nitric acid or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may involve reagents like hydrochloric acid or sulfuric acid under controlled conditions.

Major Products: The major products formed from these reactions include D-mannitol (from reduction) and D-mannonic acid (from oxidation) .

Scientific Research Applications

D-Mannose-2-13C has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of D-Mannose-2-13C involves interfering with bacterial adhesion, particularly in the context of urinary tract infections. D-Mannose binds to the FimH adhesin on the surface of uropathogenic Escherichia coli, preventing the bacteria from adhering to the urothelium and thus reducing the risk of infection .

Comparison with Similar Compounds

  • D-Mannose-1-13C
  • D-Mannose-6-13C
  • D-Mannose-13C6
  • D-Ribose-1-13C
  • D-Ribose-2-13C

Uniqueness: D-Mannose-2-13C is unique due to its specific labeling at the second carbon position, which makes it particularly useful for detailed metabolic studies. This specificity allows researchers to track the metabolic pathways and interactions of mannose with high precision .

Q & A

Basic Research Questions

Q. What are the critical isotopic purity considerations when synthesizing D-Mannose-2-¹³C for metabolic tracer studies?

Methodological Answer: Isotopic purity (≥99% ¹³C enrichment) must be validated using NMR spectroscopy or high-resolution mass spectrometry (HRMS). Protocols should include calibration with unlabeled D-mannose controls and verification of positional labeling via fragmentation patterns in MS/MS analysis. Contamination risks (e.g., natural abundance ¹³C) require rigorous purification steps, such as HPLC or ion-exchange chromatography .

Q. How should researchers design controlled experiments to track D-Mannose-2-¹³C uptake in cellular glycolysis pathways?

Methodological Answer: Use isotopically labeled media with defined ¹³C concentrations, paired with unlabeled controls. Time-course sampling is critical, with quenching methods (e.g., cold methanol) to halt metabolic activity. Quantify ¹³C incorporation via LC-MS or GC-MS, normalizing data to cell count or protein content. Ensure replicates (n ≥ 3) to account for biological variability .

Q. What analytical techniques are optimal for quantifying D-Mannose-2-¹³C in biological matrices?

Methodological Answer: Stable isotope dilution assays (SIDA) coupled with LC-HRMS provide high specificity. Internal standards (e.g., ¹³C₆-mannose) correct for matrix effects. For tissue samples, homogenization and solid-phase extraction (SPE) are recommended to reduce interference. Validate methods with spike-recovery tests (85–115% acceptable range) .

Advanced Research Questions

Q. How can researchers resolve conflicting data on D-Mannose-2-¹³C metabolic flux rates between in vitro and in vivo models?

Methodological Answer: Discrepancies often arise from differences in compartmentalization (e.g., gut microbiota interference in vivo). Use compartment-specific tracers (e.g., dual-isotope labeling) and computational modeling (e.g., metabolic flux analysis, MFA) to reconcile data. Cross-validate findings with knockout models or isotopic ¹³C-MRI .

Q. What statistical approaches are appropriate for interpreting heterogeneous ¹³C enrichment data in multi-omics studies?

Methodological Answer: Multivariate analysis (e.g., PCA or PLS-DA) can identify clusters of correlated metabolites. For time-series data, mixed-effects models account for intra-sample correlation. Use false discovery rate (FDR) corrections for high-throughput datasets. Open-source tools like MetaboAnalyst or XCMS Online streamline analysis .

Q. How do variations in isotopic enrichment (e.g., 98% vs. 99.5% ¹³C) impact the sensitivity of metabolic tracer studies?

Methodological Answer: Lower enrichment increases background noise, reducing signal-to-noise ratios in MS. Conduct power analyses pre-study to determine minimal enrichment thresholds. For low-abundance metabolites, use targeted MS/MS with selective reaction monitoring (SRM) to enhance detection .

Q. What strategies mitigate confounding variables in longitudinal studies using D-Mannose-2-¹³C in animal models?

Methodological Answer: Standardize diets (e.g., defined carbohydrate sources) and housing conditions. Use littermate controls and randomize treatment groups. Monitor isotopic dilution via baseline blood/tissue sampling. Employ Bayesian hierarchical models to adjust for individual metabolic variability .

Q. Methodological Design & Validation

Q. How can researchers ensure reproducibility in D-Mannose-2-¹³C synthesis protocols across laboratories?

Methodological Answer: Adopt Good Laboratory Practice (GLP) guidelines, including detailed SOPs for reaction conditions (e.g., temperature, catalyst purity). Cross-lab validation via round-robin testing with shared reference materials. Publish raw spectral data in open repositories (e.g., Metabolomics Workbench) for transparency .

Q. What criteria define a robust hypothesis when investigating D-Mannose-2-¹³C’s role in glycosylation disorders?

Methodological Answer: Align with the FINER framework:

  • Feasible : Access to patient-derived cell lines or biopsies.
  • Novel : Address gaps in glycan biosynthesis mechanisms.
  • Ethical : IRB approval for human samples.
  • Relevant : Link to therapeutic targets (e.g., congenital disorders of glycosylation) .

Q. How should conflicting isotopic tracer data be contextualized within existing literature on D-mannose metabolism?

Methodological Answer: Perform systematic reviews using PRISMA guidelines to identify methodological disparities (e.g., tracer doses, sampling intervals). Meta-regression can quantify heterogeneity sources. Prioritize studies with validated isotopic protocols and open data .

Properties

IUPAC Name

(3S,4S,5S,6R)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6?/m1/s1/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-JJELKLASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([13C@@H](C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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